Lappaconitine hydrochloride

Catalog No.
S532487
CAS No.
767350-42-5
M.F
C32H45ClN2O8
M. Wt
621.16
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lappaconitine hydrochloride

CAS Number

767350-42-5

Product Name

Lappaconitine hydrochloride

IUPAC Name

[(1S,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate;hydrochloride

Molecular Formula

C32H45ClN2O8

Molecular Weight

621.16

InChI

InChI=1S/C32H44N2O8.ClH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H/t19-,20+,22+,23-,24+,25+,26-,27+,29-,30+,31+,32+;/m1./s1

InChI Key

AFZPKUNOYLOCHW-IPZKEBFRSA-N

SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Cl

Solubility

Soluble in DMSO

Synonyms

Lappaconitine hydrochloride; Lappaconitine HCl;

Description

The exact mass of the compound Lappaconitine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lappaconitine hydrochloride is a bioactive compound derived from the plant species Aconitum sinomontanum, classified as a diterpenoid alkaloid. This compound is notable for its complex structure, which includes a bicyclic framework characteristic of many alkaloids. Lappaconitine has garnered attention due to its pharmacological properties, particularly its analgesic effects, making it a subject of interest in pain management research.

That are significant for its functionalization and derivative synthesis. Key reactions include:

  • Oxidation: Lappaconitine can be oxidized using m-chloroperbenzoic acid to yield various derivatives, which can enhance its biological activity or alter its pharmacokinetic properties .
  • Bromination: The compound can be brominated using a KBr-H2O2 mixture in acidic conditions, producing chloro- and bromo-derivatives that may exhibit different biological activities .
  • Hydrolysis: In acidic conditions, lappaconitine can hydrolyze to form N-deacetyllappaconitine, which is one of its primary metabolic products .

These reactions not only facilitate the synthesis of novel compounds but also provide insights into the metabolic pathways of lappaconitine.

Lappaconitine hydrochloride exhibits a range of biological activities:

  • Antinociceptive Effects: It has been shown to effectively alleviate pain in various experimental models, indicating its potential as a non-addictive analgesic .
  • Anticancer Properties: Recent studies have demonstrated that lappaconitine hydrochloride inhibits proliferation and induces apoptosis in human colon cancer cells (HCT-116) through mitochondrial and MAPK signaling pathways .
  • Antioxidant Activity: The compound and its derivatives have displayed significant free radical scavenging capabilities, suggesting potential as natural antioxidants .

These activities highlight lappaconitine's therapeutic potential beyond analgesia.

The synthesis of lappaconitine hydrochloride involves several methods:

  • Extraction from Natural Sources: Traditional extraction methods include heating reflux and cold immersion techniques. Modern approaches utilize ultrasound and microwave-assisted extraction to enhance efficiency .
  • Chemical Synthesis: Derivatives of lappaconitine can be synthesized through transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, which allows for the introduction of various substituents on the alkaloid framework .
  • Modification of Existing Compounds: Chemical modifications like bromination and oxidation are employed to generate derivatives with improved pharmacological profiles .

These methods illustrate the versatility in obtaining lappaconitine and its derivatives for research and therapeutic applications.

Lappaconitine hydrochloride has diverse applications in medicine:

  • Pain Management: Its primary application lies in its use as an analgesic agent, providing relief without the addictive properties associated with many conventional pain medications.
  • Cancer Treatment: Due to its anticancer properties, it is being investigated as a potential therapeutic agent for various malignancies .
  • Antioxidant Formulations: The antioxidant properties make it suitable for incorporation into health supplements aimed at combating oxidative stress .

These applications underscore the compound's significance in pharmacology and therapeutics.

Research into the interactions of lappaconitine hydrochloride with other compounds is crucial for understanding its pharmacodynamics:

  • Studies have explored its interactions with voltage-gated sodium channels, revealing insights into its mechanism of action as an analgesic .
  • Molecular docking studies have indicated binding affinities with cyclooxygenase-2, suggesting potential mechanisms behind its anti-inflammatory effects .

Understanding these interactions aids in optimizing lappaconitine's therapeutic use and minimizing adverse effects.

Similar Compounds

Lappaconitine hydrochloride shares structural and functional similarities with other alkaloids. Here are some comparable compounds:

Compound NameKey FeaturesUnique Aspects
AconitineAnother diterpenoid alkaloid with potent analgesic propertiesHighly toxic; used less frequently due to safety concerns
MesaconitineSimilar structure; exhibits analgesic effectsLess studied; limited clinical use
HigenamineFound in various plants; known for cardiovascular benefitsDifferent pharmacological profile
14-DeoxycodeinoneRelated to opioid structures; used for pain reliefOpioid-like effects; higher addiction potential

Lappaconitine's unique combination of low toxicity and effective analgesic properties distinguishes it from these similar compounds, making it a valuable candidate for further research and development in pain management therapies.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Lappaconitine hydrochloride

Dates

Modify: 2024-02-18
1: Xu H, Zhong H, Liu M, Xu C, Gao Y. Lappaconitine-loaded microspheres for parenteral sustained release: effects of formulation variables and in vitro characterization. Pharmazie. 2011 Sep;66(9):654-61. PubMed PMID: 22026119.
2: Yang F, Ito Y. Preparative separation of lappaconitine, ranaconitine, N-deacetyllappaconitine and N-deacetylranaconitine from crude alkaloids of sample Aconitum sinomontanum Nakai by high-speed counter-current chromatography. J Chromatogr A. 2002 Jan 18;943(2):219-25. PubMed PMID: 11833641.

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